molecular formula C24H20O10S4 B14784794 3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate

3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate

Cat. No.: B14784794
M. Wt: 596.7 g/mol
InChI Key: HYMVJNSJTDLXPT-UHFFFAOYSA-N
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Description

3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate is an organic compound with a complex structure that includes benzoyl, phenyl, and benzothiophene groups

Preparation Methods

The synthesis of 3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzoyl and phenyl intermediates.

    Reaction with Methanesulfonyl Chloride: The intermediates are reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyloxy derivatives.

    Coupling Reaction: The methanesulfonyloxy derivatives are then coupled with the benzothiophene moiety under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyloxy groups to hydroxyl groups.

    Substitution: The methanesulfonyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonyloxy groups can act as leaving groups in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate include:

    Phenyl Methanesulfonate: A simpler compound with similar functional groups.

    2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: Another compound with methanesulfonyl groups and a benzoyl moiety.

Properties

Molecular Formula

C24H20O10S4

Molecular Weight

596.7 g/mol

IUPAC Name

[4-[6-methylsulfonyloxy-3-(4-methylsulfonyloxybenzoyl)-1-benzothiophen-2-yl]phenyl] methanesulfonate

InChI

InChI=1S/C24H20O10S4/c1-36(26,27)32-17-8-4-15(5-9-17)23(25)22-20-13-12-19(34-38(3,30)31)14-21(20)35-24(22)16-6-10-18(11-7-16)33-37(2,28)29/h4-14H,1-3H3

InChI Key

HYMVJNSJTDLXPT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OS(=O)(=O)C)C(=O)C4=CC=C(C=C4)OS(=O)(=O)C

Origin of Product

United States

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